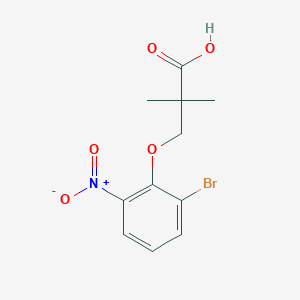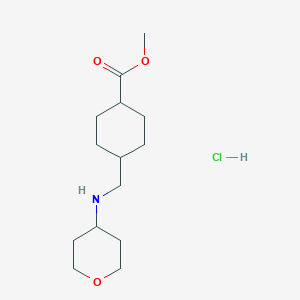
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a cyclohexane ring, a tetrahydropyran moiety, and an amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the tetrahydropyran moiety.
Amination: The amino group is introduced through a reductive amination process, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate acetate
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate sulfate
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for biological and medicinal applications. Compared to its acetate and sulfate counterparts, the hydrochloride form may exhibit different pharmacokinetic properties, such as absorption and distribution in biological systems.
Conclusion
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for synthetic chemistry, biological studies, and medicinal applications. Further research into its properties and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C14H26ClNO3 |
|---|---|
Molecular Weight |
291.81 g/mol |
IUPAC Name |
methyl 4-[(oxan-4-ylamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-15-13-6-8-18-9-7-13;/h11-13,15H,2-10H2,1H3;1H |
InChI Key |
BGEVJXIYXHISKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CNC2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



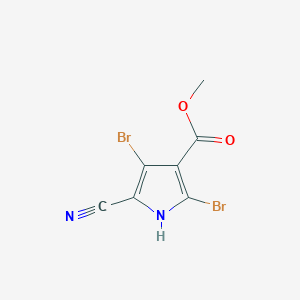
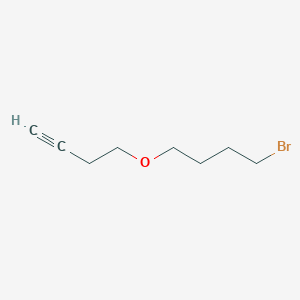
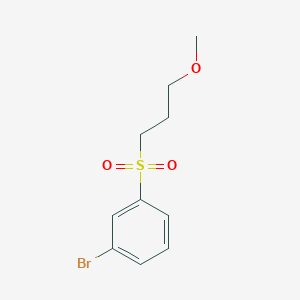

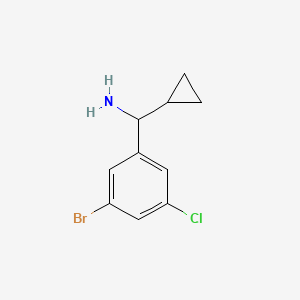
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


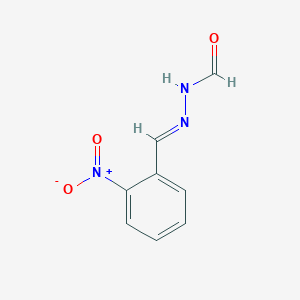
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
